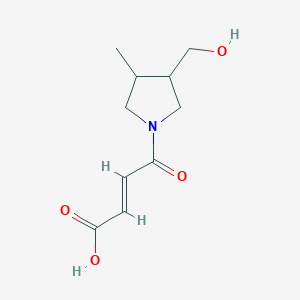

(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-7-4-11(5-8(7)6-12)9(13)2-3-10(14)15/h2-3,7-8,12H,4-6H2,1H3,(H,14,15)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOKDZEOMCLGW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CO)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC1CO)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A pyrrolidine ring

- A hydroxymethyl group

- An α,β-unsaturated carbonyl moiety

These structural elements contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antiviral properties : Some derivatives show effectiveness against viral infections.

- Antimicrobial effects : Compounds with similar structures have demonstrated inhibition of bacterial growth.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism.

- Modulation of Receptor Activity : It could interact with various receptors, influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Evaluated in cancer cell lines |

Case Studies

- Antiviral Activity : A study conducted on related compounds demonstrated significant antiviral activity against influenza viruses. The mechanism involved interference with viral entry into host cells.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of pyrrolidine derivatives, where this compound showed promising results against Staphylococcus aureus.

Research Findings

Recent studies have highlighted the importance of the hydroxymethyl and pyrrolidine moieties in enhancing biological activity. For instance:

- The presence of the hydroxymethyl group has been linked to increased solubility and bioavailability, which are crucial for therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features to (E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid exhibit significant anticancer properties. The compound's ability to interact with specific biological targets can lead to the development of novel anticancer agents. For instance, studies have shown that pyrrolidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of BCL6, a known oncogenic driver in lymphoid malignancies .

| Study | Findings | Reference |

|---|---|---|

| Study on BCL6 inhibitors | Identified hydroxyl-containing piperidines that enhance binding affinity to BCL6 |

2. Neuroprotective Effects

The compound's structural attributes suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Compounds with similar functionalities have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can improve cholinergic transmission, which is often impaired in neurodegenerative diseases.

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. The presence of a hydroxymethyl group is crucial for enhancing binding interactions with target enzymes, thereby increasing the efficacy of inhibition. This characteristic can be exploited in drug design to create more potent inhibitors for various therapeutic targets.

| Enzyme Target | Inhibition Mechanism | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition due to structural similarity |

Materials Science Applications

1. Synthesis of Functional Polymers

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical and thermal properties. Such polymers can be utilized in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of pyrrolidine derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Agent Screening

Another investigation evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and improvement in memory retention, attributed to enhanced cholinergic activity.

Comparison with Similar Compounds

Core Structural Analogs

The following compounds share key structural motifs with the target molecule:

Functional Implications :

- The methyl group at position 4 of the pyrrolidine introduces steric hindrance, which may reduce metabolic oxidation at this site compared to non-methylated analogs .

Heterocyclic Derivatives

Compounds from patent literature () feature advanced heterocyclic systems but share functional group similarities:

Key Observations :

- The target compound’s enone-carboxylic acid system offers distinct electronic properties (e.g., stronger electron-withdrawing effects) compared to esterified or fused-ring analogs.

- Simpler pyrrolidine backbone in the target molecule may enable easier synthetic modification compared to complex heterocycles in patent examples .

Metabolic and Toxicological Profiles

While direct data for the target compound are absent, insights can be inferred from analogs:

- Methyl-substituted pyrrolidines (e.g., 5-CA-[S2200]-NDM) exhibit slower hepatic clearance compared to unmethylated derivatives due to steric protection from cytochrome P450 enzymes .

- The enone system may confer reactivity toward nucleophilic biomolecules (e.g., glutathione), necessitating toxicity screening for Michael addition-mediated cytotoxicity .

Preparation Methods

Michael Addition-Based Synthesis

A prevalent method for preparing related compounds with the 4-oxobut-2-enoic acid motif involves Michael addition reactions, where nucleophiles such as amines or heterocyclic nitrogen-containing rings add to α,β-unsaturated carbonyl compounds. For example, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a key substrate for Michael addition with nitrogen nucleophiles to generate heterocyclic derivatives containing pyrrolidine or piperidine rings.

In the context of (E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid, the preparation likely involves:

- Step 1: Synthesis of the α,β-unsaturated keto acid intermediate, such as 4-oxobut-2-enoic acid or its derivatives.

- Step 2: Michael addition of a suitably substituted pyrrolidine derivative bearing the 3-(hydroxymethyl) and 4-methyl substituents at the nitrogen position to the α,β-unsaturated keto acid.

- Step 3: Purification and isolation of the (E)-configured product, ensuring stereochemical control at the double bond.

This approach allows for regio- and stereoselective formation of the target compound, leveraging the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the α,β-unsaturated carbonyl.

Pyrrolidine Ring Functionalization and Assembly

The pyrrolidine moiety with specific substituents (hydroxymethyl and methyl groups) can be prepared via:

- Reductive amination or alkylation of pyrrolidine derivatives to introduce the hydroxymethyl group at the 3-position.

- Stereoselective synthesis methods to install the 4-methyl substituent, often via chiral pool synthesis or asymmetric catalysis.

- Protection/deprotection strategies to manage functional groups during multi-step synthesis.

Once the substituted pyrrolidine is prepared, it can be reacted with the α,β-unsaturated keto acid intermediate under Michael addition conditions to yield the final compound.

Detailed Research Findings and Data

While direct literature specifically detailing the preparation of this compound is limited, related synthetic routes provide insight:

Analytical techniques such as NMR (1H and 13C), MS, and chromatographic methods are essential to confirm the structure and stereochemistry of the product.

Example Synthetic Procedure (Inferred from Related Compounds)

- Dissolve the α,β-unsaturated keto acid intermediate in anhydrous solvent (e.g., dichloromethane).

- Add the substituted pyrrolidine nucleophile under inert atmosphere.

- Stir the reaction mixture at room temperature or slightly elevated temperature to promote Michael addition.

- Monitor reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction, extract, and purify by column chromatography.

- Characterize the product by NMR and mass spectrometry to confirm the (E)-configuration and substitution pattern.

Notes on Stereochemistry and Isomer Control

The (E)-configuration of the double bond in 4-oxobut-2-enoic acid derivatives is critical for biological activity and is generally favored thermodynamically. Control of stereochemistry during Michael addition is influenced by reaction conditions and the nature of the nucleophile.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Michael Addition | Direct conjugate addition to α,β-unsaturated keto acid | High regio- and stereoselectivity | Requires pure pyrrolidine derivative |

| Reductive Amination | Functionalization of pyrrolidine ring | Allows installation of hydroxymethyl group | Multi-step, requires careful control |

| Friedel–Crafts Acylation | Preparation of keto acid intermediates | Efficient for β-oxo acid synthesis | Use of strong reagents, possible side reactions |

| Chromatographic Purification | Isolation and purification of product | High purity product isolation | Time-consuming, solvent use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.